11-Methylbenz[a]anthracene
Overview
Description
11-Methylbenz[a]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C19H14. It is a derivative of benz[a]anthracene, where a methyl group is attached to the 11th carbon atom of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methylbenz[a]anthracene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benz[a]anthracene with methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the cyclization of 2-iodonaphthalene with 2,6-dimethylbenzaldehyde under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts reactions, utilizing optimized conditions to maximize yield and purity. The reaction is carried out in a controlled environment to ensure the safety and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
11-Methylbenz[a]anthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions
Major Products
The major products formed from these reactions include various substituted benz[a]anthracene derivatives, quinones, and dihydro compounds .
Scientific Research Applications
11-Methylbenz[a]anthracene has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of polycyclic aromatic hydrocarbons and their reactions.
Biology: It is studied for its interactions with biological molecules and its potential mutagenic and carcinogenic properties.
Medicine: Research is conducted to understand its role in cancer development and its potential use in cancer research.
Industry: It is used in the synthesis of dyes, pigments, and other organic materials
Mechanism of Action
The mechanism by which 11-Methylbenz[a]anthracene exerts its effects involves its interaction with cellular components. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and proteins, disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 1-Methylbenz[a]anthracene
- 7-Methylbenz[a]anthracene
- 7,12-Dimethylbenz[a]anthracene
- Benzo[a]pyrene
Comparison
11-Methylbenz[a]anthracene is unique due to its specific methyl substitution at the 11th position, which affects its chemical reactivity and biological activity. Compared to other methylated benz[a]anthracenes, it has distinct properties in terms of its planar structure and interaction with biological molecules .
Properties
IUPAC Name |
11-methylbenzo[a]anthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-5-4-7-15-11-16-10-9-14-6-2-3-8-17(14)19(16)12-18(13)15/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHCZXQENFEAFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C3C(=CC2=CC=C1)C=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210003 | |
Record name | 11-Methylbenzanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6111-78-0 | |
Record name | 11-Methylbenz[a]anthracene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6111-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-Methylbenzanthracene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006111780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-Methylbenz[a]anthracene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409455 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 11-Methylbenzanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-MONOMETHYLBENZ(A)ANTHRACENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B98QX69WD3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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